
Boc-Thr(1)-OH.Fmoc-Lys(Boc)-(1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“Boc-Thr(1)-OH.Fmoc-Lys(Boc)-(1)” is a compound used in peptide synthesis. It consists of two amino acids, threonine and lysine, each protected by different groups. The Boc (tert-butyloxycarbonyl) group protects the amino group of threonine, while the Fmoc (fluorenylmethyloxycarbonyl) group protects the amino group of lysine. These protecting groups are essential in peptide synthesis to prevent unwanted side reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “Boc-Thr(1)-OH.Fmoc-Lys(Boc)-(1)” involves several steps:
Protection of Amino Groups: The amino groups of threonine and lysine are protected using Boc and Fmoc groups, respectively.
Coupling Reaction: The protected amino acids are then coupled using a coupling reagent such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) in the presence of a base like DIPEA (N,N-diisopropylethylamine).
Purification: The final product is purified using techniques like HPLC (High-Performance Liquid Chromatography).
Industrial Production Methods
In an industrial setting, the synthesis of “Boc-Thr(1)-OH.Fmoc-Lys(Boc)-(1)” is scaled up using automated peptide synthesizers. These machines automate the addition of reagents and the coupling process, ensuring high yield and purity.
化学反应分析
Types of Reactions
Deprotection: The Boc and Fmoc groups can be removed under specific conditions. Boc is typically removed using acidic conditions (e.g., TFA - trifluoroacetic acid), while Fmoc is removed using basic conditions (e.g., piperidine).
Coupling Reactions: The compound can undergo further coupling reactions to form longer peptide chains.
Common Reagents and Conditions
Deprotection: TFA for Boc removal, piperidine for Fmoc removal.
Coupling: HBTU, DIPEA, and solvents like DMF (dimethylformamide).
Major Products
Deprotected Amino Acids: Removal of protecting groups yields free amino acids.
Extended Peptides: Coupling reactions yield longer peptide chains.
科学研究应用
“Boc-Thr(1)-OH.Fmoc-Lys(Boc)-(1)” is widely used in:
Peptide Synthesis: As a building block for synthesizing peptides and proteins.
Drug Development: In the design and synthesis of peptide-based drugs.
Biological Research: Studying protein-protein interactions and enzyme functions.
Material Science: Creating peptide-based materials with specific properties.
作用机制
The compound itself does not have a specific mechanism of action but serves as a building block in peptide synthesis. The mechanism of action of the resulting peptides depends on their sequence and structure. Peptides can interact with various molecular targets, including enzymes, receptors, and other proteins, to exert their effects.
相似化合物的比较
Similar Compounds
Boc-Ala-OH.Fmoc-Lys(Boc)-OH: Similar structure but with alanine instead of threonine.
Boc-Thr(1)-OH.Fmoc-Arg(Boc)-OH: Similar structure but with arginine instead of lysine.
Uniqueness
“Boc-Thr(1)-OH.Fmoc-Lys(Boc)-(1)” is unique due to the specific combination of threonine and lysine with their respective protecting groups. This combination allows for the synthesis of peptides with specific sequences and properties.
属性
分子式 |
C35H47N3O10 |
|---|---|
分子量 |
669.8 g/mol |
IUPAC 名称 |
(2S,3R)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C35H47N3O10/c1-21(28(29(39)40)38-33(44)48-35(5,6)7)46-30(41)27(18-12-13-19-36-31(42)47-34(2,3)4)37-32(43)45-20-26-24-16-10-8-14-22(24)23-15-9-11-17-25(23)26/h8-11,14-17,21,26-28H,12-13,18-20H2,1-7H3,(H,36,42)(H,37,43)(H,38,44)(H,39,40)/t21-,27+,28+/m1/s1 |
InChI 键 |
HEUQCFANJVBZTJ-MHWRTBLVSA-N |
手性 SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)OC(C)(C)C)OC(=O)[C@H](CCCCNC(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
规范 SMILES |
CC(C(C(=O)O)NC(=O)OC(C)(C)C)OC(=O)C(CCCCNC(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


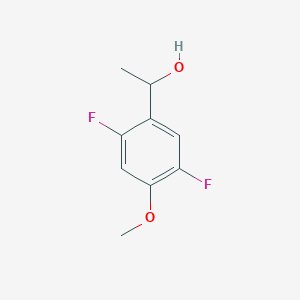
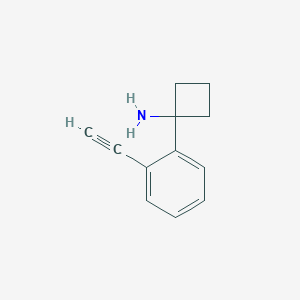
![8-Methylpyrazolo[1,5-a][1,3,5]triazine-2,4(1H,3H)-dione](/img/structure/B15248756.png)


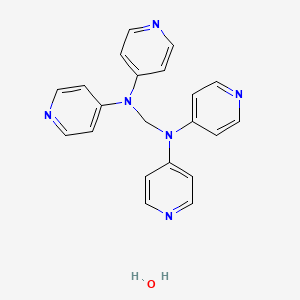
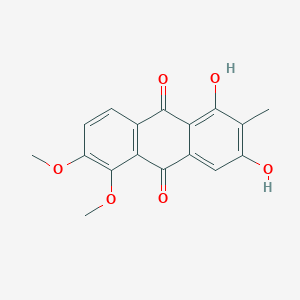

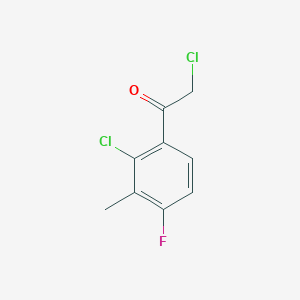

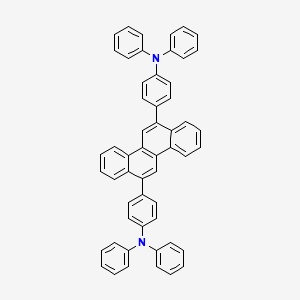
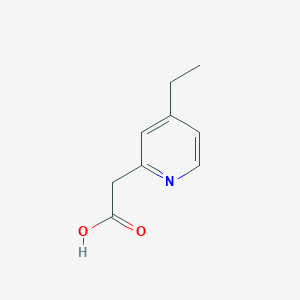
![Benzoicacid,4-[(1Z)-2-chloroethenyl]-,methylester](/img/structure/B15248831.png)

